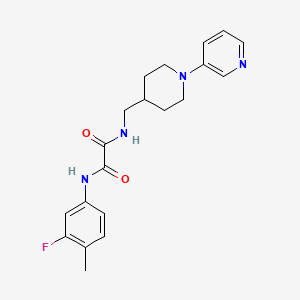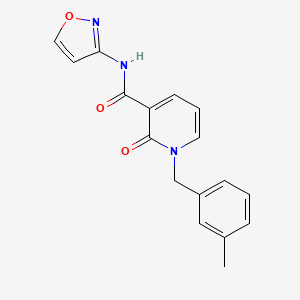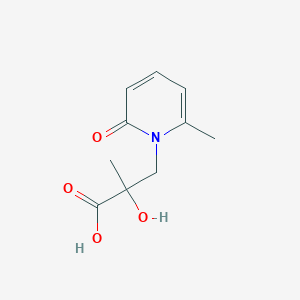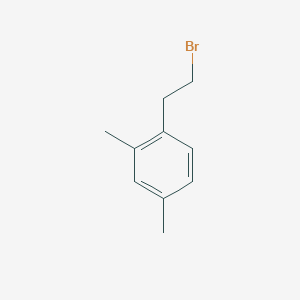![molecular formula C19H20FN3O3S B2522079 1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide CAS No. 2034238-89-4](/img/structure/B2522079.png)
1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide" is a complex molecule that likely contains a fluorophenyl group, a benzo[c][1,2,5]thiadiazole moiety with a methyl group and two oxygen atoms, and a cyclopropanecarboxamide structure. This compound seems to be related to the class of thiadiazole derivatives, which are known for their diverse biological activities and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related fluorinated 1,3,4-thiadiazole derivatives has been achieved through [3+2]-cycloadditions of tertiary thioamides with nitrile imines derived from trifluoroacetonitrile, as described in one study . These reactions occur under mild conditions and result in high yields with full regioselectivity. Another study reports the synthesis of new heterocyclic derivatives from cyclopropane dicarboxylic acid, which includes thiadiazole and 1,2,4-triazole moieties . These processes involve the use of thiosemicarbazide and phosphorous oxychloride or ring closure in an alkaline medium to obtain the desired products.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through spectroscopic methods such as 1H NMR, 13C NMR, mass spectra, and elemental analyses . X-ray crystal structure analyses have confirmed the structures, revealing that the imidazo-thiadiazole entity is planar and that intramolecular hydrogen bonding and π-π stacking interactions play a significant role in the molecular packing of these compounds .
Chemical Reactions Analysis
The chemical reactivity of thiadiazole derivatives can be inferred from the studies mentioned. The [3+2]-cycloaddition reactions used in the synthesis of fluorinated 1,3,4-thiadiazole derivatives suggest that these compounds can participate in cycloaddition reactions with nitrile imines . Additionally, the conversion of cyclopropane dicarboxylic acid derivatives into thiadiazole and triazole rings indicates the potential for ring closure reactions under specific conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can be deduced. The presence of fluorine atoms is known to significantly affect the physical and chemical properties of organic molecules, often increasing their lipophilicity and stability . The crystalline structure analysis of related compounds suggests that intermolecular interactions, such as hydrogen bonding and π-π stacking, are likely to influence the solid-state properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Derivative Synthesis
The chemical structure of interest is related to compounds that have been studied for their potential in various scientific applications. The compound's structure, which includes a cyclopropane carboxamide moiety linked to a fluorophenyl group and a benzothiadiazole derivative, suggests its relevance in the synthesis and evaluation of novel molecules with potential biological activities.
Biological Activity and Pharmacological Potential
Derivatives with similar structural features have been explored for their biological activities, including antimicrobial, anticancer, and antiviral properties. For example, compounds with fluorophenyl groups and related heterocyclic components have shown promise in inhibiting growth in various cancer cell lines and demonstrating antimicrobial activities against a range of pathogens. The incorporation of fluorine atoms and the cyclopropane ring can significantly influence the biological activity of these molecules, making them subjects of interest in medicinal chemistry research.
Anticancer Applications
Research has shown that fluorine-containing compounds, especially those with complex heterocyclic systems like thiadiazoles, possess significant anticancer activities. The structural components of these molecules, including the fluorophenyl group and the cyclopropanecarboxamide moiety, play crucial roles in their interaction with biological targets, leading to potential therapeutic applications in cancer treatment.
Antimicrobial and Antifungal Efficacy
Compounds structurally related to the one have been evaluated for their antimicrobial and antifungal efficacies. The presence of fluorine atoms and the incorporation of benzothiadiazole derivatives contribute to the antimicrobial properties of these molecules, making them valuable in the search for new treatments against resistant strains of bacteria and fungi.
- Development of fluorine-18-labeled 5-HT1A antagonists: Potential applications in medical imaging and pharmacological research (Lang et al., 1999).
- Microwave-assisted synthesis of some hybrid molecules containing penicillanic acid or cephalosporanic acid moieties: Exploration of antimicrobial activities (Başoğlu et al., 2013).
- Synthesis of Some New Fluorine Containing Thiadiazolotriazinones as Potential Antibacterial Agents: Investigations into antibacterial properties (Holla et al., 2003).
- Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides: Anticancer activity assessment (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-22-16-4-2-3-5-17(16)23(27(22,25)26)13-12-21-18(24)19(10-11-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNTYRPJMTZLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2521996.png)

![(E)-2,5-dimethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-3-carboxamide](/img/structure/B2521999.png)




![3-[(5-Aminopyridin-2-yl)oxy]benzonitrile](/img/structure/B2522006.png)


![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)
![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)

